

# An In-depth Technical Guide to 2,2-Dibromopropane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dibromopropane

Cat. No.: B1583031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,2-dibromopropane**, including its chemical identity, physical properties, synthesis protocols, and toxicological data. The information is tailored for professionals in research and development who require detailed technical information.

## Chemical Identification and Properties

**2,2-Dibromopropane**, a halogenated hydrocarbon, serves as an intermediate in various organic syntheses.<sup>[1][2]</sup> Its unique structure, with two bromine atoms on the central carbon of a propane chain, dictates its chemical reactivity and physical properties.<sup>[1]</sup>

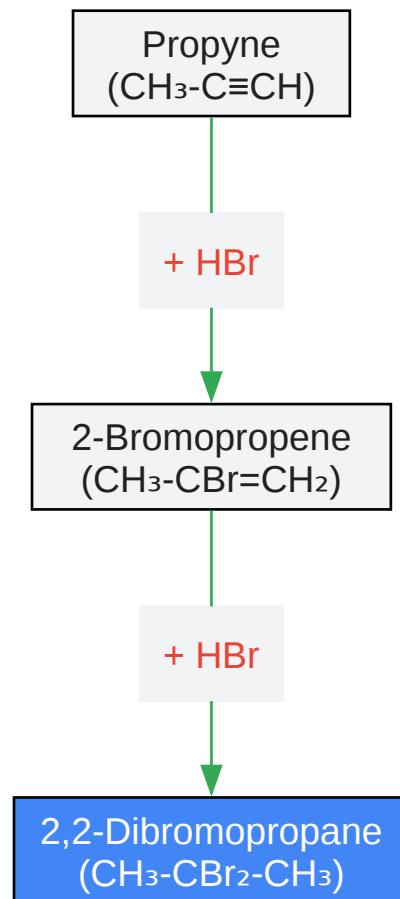
Table 1: Chemical Identifiers and Physical Properties of **2,2-Dibromopropane**

| Property          | Value                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2,2-dibromopropane[3][4]                                                                         |
| CAS Number        | 594-16-1[3][4][5][6]                                                                             |
| Molecular Formula | C <sub>3</sub> H <sub>6</sub> Br <sub>2</sub> [3][5][6]                                          |
| Molecular Weight  | 201.89 g/mol [3][5]                                                                              |
| Appearance        | Clear colorless to light yellow liquid[1][5]                                                     |
| Melting Point     | -47.00 °C[1]                                                                                     |
| Boiling Point     | 118.00 °C[1]                                                                                     |
| Density           | 2.0300 g/cm <sup>3</sup> [1]                                                                     |
| Solubility        | Low solubility in water; high solubility in non-polar organic solvents like hexane and ether.[1] |

## Synthesis of 2,2-Dibromopropane

Detailed experimental protocols for the synthesis of **2,2-dibromopropane** are crucial for its application in further chemical reactions. Two common synthesis routes are described below.

This method relies on the electrophilic addition of hydrogen bromide to propyne, following Markovnikov's rule.[7][8]


Materials:

- Propyne (CH<sub>3</sub>-C≡CH)
- Hydrogen Bromide (HBr), anhydrous (2 molar equivalents)
- An inert solvent (e.g., dichloromethane)

Procedure:

- Dissolve propyne in the inert solvent in a reaction vessel equipped with a gas inlet and a stirrer, cooled in an appropriate bath (e.g., dry ice/acetone).

- Bubble anhydrous hydrogen bromide gas through the solution slowly. The reaction is typically exothermic and requires careful temperature control.
- In the first step, one molecule of HBr adds across the triple bond to form 2-bromopropene, as the bromine atom attaches to the more substituted carbon.[7]
- In the second step, a second molecule of HBr adds to 2-bromopropene, again following Markovnikov's rule, to yield **2,2-dibromopropane**.[7][8]
- Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
- Upon completion, neutralize any excess HBr by washing the reaction mixture with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate).
- Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
- Purify the product by distillation, collecting the fraction corresponding to the boiling point of **2,2-dibromopropane**.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,2-dibromopropane** from propyne.

This protocol describes a laboratory-scale synthesis of **2,2-dibromopropane**.

#### Materials:

- Ethyl bicyclic phosphite (3.5g, 0.025 mole)[5]
- Acetone (1.5g, 1.9ml, 0.025 mole)[5]
- Benzene (30 ml)[5]
- Bromine (4g, 0.025 mole)[5]

#### Procedure:

- In a 100ml one-neck standard taper flask, dissolve ethyl bicyclic phosphite and acetone in 30 ml of benzene.[5]
- Cool the solution to 5°C using an ice bath and stir with a magnetic stirrer.[5]
- Add bromine dropwise to the cooled solution from a dropping funnel.[5] The reaction should proceed immediately.[2][5]
- After the addition of bromine is complete, continue stirring the solution in the cold for an additional 30 minutes.[2][5]
- Analyze the resulting solution for the presence of **2,2-dibromopropane** using a Gas Chromatograph (e.g., Beckman GC-2A).[2][5]
- The yield can be calculated based on the analytical results. A reported yield for this method is 31%. [5]

## Toxicology and Safety Information

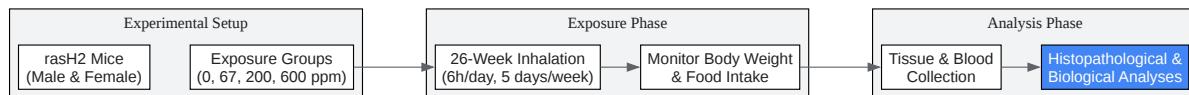
**2,2-Dibromopropane** is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It has also been identified as a reproductive toxicant.[9]

A study was conducted on rasH2 mice to evaluate the carcinogenicity and reproductive toxicity of **2,2-dibromopropane**.[10]

Table 2: Summary of Findings from a 26-Week Inhalation Study of **2,2-Dibromopropane** in rasH2 Mice[10]

| Exposure Concentration (ppm) | Key Findings                                                                                                                                                                 |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 0 (Control)                  | No significant adverse effects observed.                                                                                                                                     |
| 67                           | No significant adverse effects observed.                                                                                                                                     |
| 200                          | Statistically significant reduction in final body weight in males. Testicular toxicity observed in males.                                                                    |
| 600                          | Statistically significant reduction in final body weight in both males and females.<br>Concentration-dependent increase in lung tumor development in both males and females. |

Model: Male and female rasH2 mice.[[10](#)]


Exposure Groups:

- Control group (0 ppm of **2,2-dibromopropane**)[[10](#)]
- Low concentration group (67 ppm of **2,2-dibromopropane**)[[10](#)]
- Mid concentration group (200 ppm of **2,2-dibromopropane**)[[10](#)]
- High concentration group (600 ppm of **2,2-dibromopropane**)[[10](#)]

Procedure:

- Mice were exposed to the respective concentrations of **2,2-dibromopropane** for 6 hours per day, 5 days a week, for a total of 26 weeks.[[10](#)]
- Body weight and food intake were monitored throughout the study.[[10](#)]
- At the end of the 26-week period, all tissues and blood were collected from the animals.[[10](#)]
- Biological and histopathological analyses were performed on the collected samples to assess toxicity and carcinogenicity.[[10](#)]

- Statistical analyses (e.g., Peto's and Poly-3 trend tests) were used to evaluate the significance of the findings.[10]



[Click to download full resolution via product page](#)

Caption: Workflow for the 26-week toxicity study.

## Applications

The primary application of **2,2-dibromopropane** is in organic synthesis.[1][5] It serves as a building block and an intermediate in the production of a variety of organic compounds, including pharmaceuticals and dyes.[11] For instance, it is used in reactions where a gem-dimethyl group is introduced into a molecule.

## Conclusion

**2,2-Dibromopropane** is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its synthesis is achievable through established protocols. However, due to its noted toxicity, particularly its effects on the reproductive system and its potential carcinogenicity, it must be handled with appropriate safety precautions in a research and development setting. A thorough understanding of its toxicological profile is essential for any professional working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- 2. 2,2-Dibromopropane | 594-16-1 [[chemicalbook.com](http://chemicalbook.com)]
- 3. 2,2-Dibromopropane | C3H6Br2 | CID 11658 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. Propane, 2,2-dibromo- [[webbook.nist.gov](http://webbook.nist.gov)]
- 5. 2,2-Dibromopropane CAS#: 594-16-1 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. [brainly.in](http://brainly.in) [brainly.in]
- 8. Which of the following will give 2, 2-dibromopropane reaction with HBr ? .. [[askfilo.com](http://askfilo.com)]
- 9. [oehha.ca.gov](http://oehha.ca.gov) [oehha.ca.gov]
- 10. Carcinogenicity and testicular toxicity of 2-bromopropane in a 26-week inhalation study using the rasH2 mouse model - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dibromopropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583031#iupac-name-and-cas-number-for-2-2-dibromopropane>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)